3-Cyano-4-propoxybenzoic acid
Overview
Description
3-Cyano-4-propoxybenzoic acid is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol It is characterized by the presence of a cyano group (-CN) and a propoxy group (-OCH2CH2CH3) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-propoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate. This intermediate is then converted to 3-cyano-4-ethyl hydroxybenzoate, followed by the formation of 3-cyano-4-ethyl isopropoxybenzoate. Finally, this compound is obtained through the reaction of 3-cyano-4-ethyl isopropoxybenzoate .
Industrial Production Methods
Industrial production methods for this compound often aim to avoid the use of highly toxic reagents such as cuprous cyanide. Instead, cyano groups are introduced from aldehyde groups, which is more efficient and suitable for mass production. The raw materials used in these processes are typically inexpensive and readily available, making the method cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-propoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-4-propoxybenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-isopropoxybenzoic acid: Similar structure but with an isopropoxy group instead of a propoxy group.
4-Cyano-3-propoxybenzoic acid: The positions of the cyano and propoxy groups are reversed.
3-Cyano-4-methoxybenzoic acid: Contains a methoxy group instead of a propoxy group.
Uniqueness
3-Cyano-4-propoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Biological Activity
3-Cyano-4-propoxybenzoic acid is a compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoic acid core with a cyano group at the 3-position and a propoxy group at the 4-position. This specific arrangement influences its chemical reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 (example) |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Nucleophilic Addition : The cyano group can engage in nucleophilic addition reactions, which may influence metabolic pathways.
- Influence on Enzyme Interactions : The propoxy group enhances solubility, potentially affecting enzyme binding and activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Antimicrobial Properties : Preliminary findings indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
- S1P Receptor Modulation : The compound has been identified as a modulator of Sphingosine-1-phosphate (S1P) receptors, which are involved in various physiological processes including immune response and cell migration .
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in markers of inflammation. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic application in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In vitro assays tested the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.
Research Applications
The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its unique structural features make it valuable for studying enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Key Differences | Potential Applications |
---|---|---|
3-Cyano-4-isopropoxybenzoic acid | Isopropoxy group instead of propoxy | Similar biological activities |
4-Cyano-3-propoxybenzoic acid | Different positions of functional groups | Varies in reactivity |
3-Cyano-4-methoxybenzoic acid | Methoxy group substitution | Different solubility properties |
Properties
IUPAC Name |
3-cyano-4-propoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVLCCTDCZTLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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